molecular formula C15H17N B12127787 Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- CAS No. 854207-60-6

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-

Cat. No.: B12127787
CAS No.: 854207-60-6
M. Wt: 211.30 g/mol
InChI Key: HTAKQAWHGSNALL-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)-, is an organic compound characterized by its aromatic structure and amine functional group. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its structure consists of a benzene ring substituted with a methyl group and an amine group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Grignard Reaction: : One common method to synthesize Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- involves the Grignard reaction. This process typically starts with the reaction of 4-methylbenzyl chloride with magnesium in dry ether to form the Grignard reagent. This reagent is then reacted with 3-methylbenzaldehyde to produce the desired amine after hydrolysis.

  • Reductive Amination: : Another method involves the reductive amination of 3-methylbenzaldehyde with 4-methylbenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- often employs continuous flow reactors to ensure high yield and purity. The process typically involves the same synthetic routes but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or hydrogen gas over a nickel catalyst.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Typical reagents include halogens (e.g., bromine) and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas over a nickel catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated derivatives, sulfonated compounds.

Scientific Research Applications

Chemistry

In organic synthesis, Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- serves as a building block for more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine

Pharmaceutical applications include its use as an intermediate in the synthesis of drugs with analgesic, anti-inflammatory, and antimicrobial properties. Its derivatives are explored for their therapeutic potential.

Industry

In the materials science industry, Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable in creating materials with specific properties.

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- exerts its effects depends on its interaction with molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger signaling pathways that lead to physiological responses. The exact pathways involved vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-methyl-: Similar structure but lacks the 3-methyl substitution on the benzene ring.

    Benzenemethanamine, 3,4-dimethyl-: Contains an additional methyl group on the benzene ring, altering its reactivity and applications.

    Benzenemethanamine, 4-methoxy-: Substituted with a methoxy group instead of a methyl group, affecting its chemical properties and uses.

Uniqueness

Benzenemethanamine, 3-methyl-alpha-(4-methylphenyl)- is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. This makes it particularly useful in applications where precise control over chemical properties is required.

Properties

CAS No.

854207-60-6

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

(3-methylphenyl)-(4-methylphenyl)methanamine

InChI

InChI=1S/C15H17N/c1-11-6-8-13(9-7-11)15(16)14-5-3-4-12(2)10-14/h3-10,15H,16H2,1-2H3

InChI Key

HTAKQAWHGSNALL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC(=C2)C)N

Origin of Product

United States

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